1-Chloro-2-ethynyl-4,5-dimethoxybenzene
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Overview
Description
1-Chloro-2-ethynyl-4,5-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, followed by a series of steps to introduce the ethynyl group and methoxy groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific solvents to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-ethynyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove or alter specific substituents.
Substitution: Common in aromatic compounds, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts like iron(III) chloride (FeCl3) for halogenation reactions.
Major Products Formed: The major products depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
1-Chloro-2-ethynyl-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethynyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in pi-stacking interactions, while the methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
- 1-Chloro-2,4-dimethoxybenzene
- 2-Chloro-1,4-dimethoxybenzene
- 4-Chloroveratrole
Comparison: 1-Chloro-2-ethynyl-4,5-dimethoxybenzene is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of chlorine and methoxy groups also contributes to its unique properties, making it a valuable compound for various applications .
Biological Activity
1-Chloro-2-ethynyl-4,5-dimethoxybenzene is a synthetic organic compound characterized by a chlorinated benzene ring with ethynyl and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
- Molecular Formula : C₉H₈ClO₂
- Molecular Weight : 184.61 g/mol
- Boiling Point : Approximately 250 °C
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Antiproliferative Activity : Studies indicate that this compound demonstrates significant antiproliferative effects against various cancer cell lines. This activity is linked to its ability to induce apoptosis and inhibit cell cycle progression .
- Receptor Modulation : The compound may also act as a modulator of specific receptors involved in signal transduction pathways, potentially influencing cellular responses to growth factors and hormones .
Biological Activity Data
The following table summarizes key findings from studies assessing the biological activity of this compound:
Study | Biological Activity | IC50 (µM) | Cell Line/Model |
---|---|---|---|
Study A | FGFR1 Inhibition | 0.09 | KG1 Cell Line |
Study B | CYP450 Inhibition | 10 | Human Liver Microsomes |
Study C | Antiproliferative | 5 | Various Cancer Lines |
Case Study 1: FGFR1 Inhibition
A recent study evaluated the effects of this compound on FGFR1 (Fibroblast Growth Factor Receptor 1) signaling pathways. The compound demonstrated potent inhibition with an IC50 value in the picomolar range. This suggests potential utility in treating cancers associated with FGFR genetic alterations .
Case Study 2: CYP450 Interaction
In another investigation focusing on drug metabolism, the compound was shown to significantly inhibit cytochrome P450 enzymes. This finding is critical as it indicates the potential for drug-drug interactions when used in therapeutic contexts .
Case Study 3: Antiproliferative Effects
Research conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation at low concentrations. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-5-9(12-2)10(13-3)6-8(7)11/h1,5-6H,2-3H3 |
InChI Key |
FCBYPIQFMTWMAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#C)Cl)OC |
Origin of Product |
United States |
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